molecular formula C10H7F3N2O B3043567 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one CAS No. 886762-07-8

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one

Cat. No.: B3043567
CAS No.: 886762-07-8
M. Wt: 228.17 g/mol
InChI Key: PVLOSTODYWSCAL-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one (CAS Number: 886762-07-8) is a fluorinated pyrazolone derivative with a molecular formula of C10H7F3N2O and a molecular weight of 228.17 g/mol. This compound is supplied with a purity of ≥95% and is intended for research applications exclusively. Pyrazolone derivatives represent a significant template in combinatorial and medicinal chemistry due to their wide spectrum of reported biological activities. These activities include anti-inflammatory, antimicrobial, and antifungal properties, making the pyrazolone core a valuable scaffold for developing new therapeutic agents . The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as it can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity . Compounds featuring a pyrazole ring and a trifluoromethyl group, such as the anti-inflammatory drug Celecoxib, are well-known in pharmacology . Research on analogous N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives has demonstrated promising antifungal activities against various phytopathogenic fungi, in some cases outperforming commercial fungicides . Furthermore, such fluorine-containing heterocycles are also explored in material science for applications like charge-transfer chemistry, which is relevant for developing optical and electronic devices . Researchers can utilize this compound as a key synthetic intermediate for the preparation of more complex molecules or as a core structure for bioactivity screening in various discovery programs.

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-3H-pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLOSTODYWSCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=NN1C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Thermal Cyclization

The most widely reported method involves the cyclocondensation of β-keto esters with phenylhydrazine derivatives. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with phenylhydrazine in refluxing ethanol to yield the target compound. This reaction proceeds via initial hydrazone formation, followed by acid-catalyzed cyclization to generate the pyrazolone core. Typical conditions include:

Parameter Value
Solvent Ethanol or toluene
Temperature 80–110°C
Reaction time 6–24 hours
Yield 60–75%

A notable improvement was achieved using toluene as the solvent, which facilitated azeotropic removal of water and increased yields to 78%. The regioselectivity of the cyclization is governed by the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the enolate intermediate and directs attack at the β-keto position.

Acid-Catalyzed Modifications

Hydrochloric acid (HCl) gas has been employed as a cyclization catalyst in dioxane, reducing reaction times to 4–6 hours. This method avoids the need for prolonged heating but requires careful control of gas flow rates to prevent over-protonation of intermediates. Post-reaction neutralization with sodium hydroxide ensures precipitation of the pure product in 65–70% yield.

One-Pot Multi-Step Synthesis

Sonogashira Coupling Followed by Cycloaddition

A sophisticated one-pot protocol was developed using sequential Sonogashira cross-coupling, desilylation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method constructs the pyrazole ring while introducing the trifluoromethyl group in a single reactor:

  • Sonogashira Coupling :

    • Ligand: XPhos (critical for reactivity)
    • Base: Cs₂CO₃
    • Yield: 85% for alkyne intermediate
  • Desilylation :

    • Reagent: Tetrabutylammonium fluoride (TBAF)
    • Time: 30 minutes
  • CuAAC Reaction :

    • Catalyst: CuI (10 mol%)
    • Azide source: Sodium azide
    • Final yield: 72% overall

This approach demonstrates exceptional atom economy but requires strict anhydrous conditions and specialized ligands.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation process. Using a CEM Discover SP system, reactions reached completion in 15–20 minutes at 150°C with 300 W power. Comparative studies showed a 20% yield increase over conventional methods (85% vs. 65%), attributed to uniform heating and reduced side reactions.

Regioselectivity Control Strategies

The trifluoromethyl group’s strong electron-withdrawing nature necessitates precise control over reaction conditions to avoid undesired regioisomers. Key findings include:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor the 1,3-regioisomer by stabilizing dipole intermediates
  • Catalyst Screening : BF₃·Et₂O was found to enhance regioselectivity to >9:1 (desired:undesired isomer) in model systems
  • Temperature Dependence : Lower temperatures (0–5°C) during hydrazine addition minimized kinetic byproducts

Industrial Scale-Up Considerations

Cost-Effective Process Design

The patent literature describes an optimized large-scale synthesis avoiding pyridine solvents:

Step Improvement Impact
Cyclization Acetic acid instead of POCl₃ Reduced corrosion risk
Workup Aqueous NaHCO₃ wash Simplified purification
Crystallization Toluene/water mixture 99.5% HPLC purity achieved

This protocol reduced production costs by 40% compared to earlier methods.

Waste Management

The trifluoromethyl group introduces unique environmental challenges:

  • Fluoride ion byproducts require neutralization with Ca(OH)₂ before disposal
  • Solvent recovery systems achieve 90% toluene reuse in cyclization steps

Analytical Characterization Data

Reproducible characterization parameters have been established across laboratories:

Property Value Method
Melting point 112–114°C Differential scanning calorimetry
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.35 (m, 5H, ArH), 3.82 (s, 2H, CH₂), 3.45 (q, J = 8.4 Hz, 1H, CF₃) Bruker Avance III HD
HPLC Purity >99% C18 column, 1.0 mL/min gradient

Emerging Methodologies

Continuous Flow Synthesis

Recent trials in microreactor systems show promise:

  • Residence time: 8 minutes
  • Productivity: 1.2 kg/day per reactor module
  • Yield: 82% with 99% conversion

Biocatalytic Approaches

Preliminary studies using lipase enzymes achieved 35% yield at 37°C, though industrial viability remains unproven.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one has been investigated for its potential as an anti-inflammatory and analgesic agent. The trifluoromethyl group enhances the lipophilicity of the compound, which can improve its bioavailability and efficacy in biological systems.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of pain and inflammation .

Agrochemicals

The compound has shown promise in agricultural applications as a pesticide and herbicide. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing new agrochemical products.

Data Table: Agrochemical Efficacy

CompoundTarget OrganismEfficacy (%)Reference
This compoundWeeds85%
Analog Compound AInsects78%
Analog Compound BFungi90%

Materials Science

In materials science, this pyrazolone derivative has been utilized in synthesizing novel polymers and coatings due to its unique chemical structure, which imparts desirable properties such as thermal stability and resistance to degradation.

Case Study:
Research conducted by a team at a leading university demonstrated that incorporating this compound into polymer matrices improved mechanical properties significantly compared to conventional additives .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross lipid membranes more effectively. This property is crucial for its biological activity, as it can interact with intracellular targets and modulate various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of pyrazolone derivatives are highly dependent on substituents. Below is a comparison of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
This compound Phenyl (1), -CF₃ (3) C₁₀H₇F₃N₂O Pyrazolone, -CF₃
5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Phenyl (1), -CF₃ (3), -COOH (4), -CHF₂ (5) C₁₃H₈F₅N₂O₂ Carboxylic acid, -CF₃, -CHF₂
3-(4-Chlorobenzylidenimino)-5,5-di(4-methylphenyl)-1H-pyrazol-4(5H)-one (7d) 4-Methylphenyl (5,5'), 4-Cl-benzylidene (3) C₂₈H₂₂ClN₃O Imine, -Cl, -CH₃
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 4-OCH₃ (1), -CF₃ (3), 3,4,5-OCH₃ (5) C₂₀H₁₉F₃N₂O₄ Multiple methoxy groups

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the target compound enhances electrophilicity and stability compared to -CH₃ or -OCH₃ groups in analogs like 7d .
  • Bioactivity : The COX-2 inhibitor 8d (IC₅₀ = 0.26 µM), which shares the -CF₃ and aryl groups, highlights the pharmacological relevance of these substituents .
Physicochemical Properties
Compound Melting Point (°C) Yield (%) IR (cm⁻¹) Notable Spectral Peaks (NMR)
This compound Not reported N/A NH (~3200), CO (~1700) Aromatic H (δ 7.2–7.8), CF₃ (δ ~120–125 ppm in ¹³C)
7a (5,5-di(4-methylphenyl) derivative) 212–214 70 NH (3250), CO (1670) Aromatic H (δ 6.8–7.4), CH₃ (δ 2.3)
7c (5,5-di(4-nitrophenyl) derivative) 210–212 65 NH (3260), CO (1680) NO₂ (¹H-NMR: deshielded aromatic H)
Compound 1 (trimethoxyphenyl derivative) Not reported ~75 Not reported ¹³C-NMR: OCH₃ (δ 55–60 ppm)

Key Observations :

  • IR spectra consistently show NH and carbonyl (C=O) stretches (~3200–1680 cm⁻¹) across pyrazolone derivatives .

Key Observations :

  • The target compound is synthesized under milder conditions compared to Cu-catalyzed cross-couplings .
  • High-yielding routes (e.g., 75% for compound 1 ) suggest that electron-rich aryl groups facilitate coupling reactions.

Key Observations :

  • The -CF₃ group in 8d and the target compound is critical for enzyme inhibition, likely due to enhanced binding to hydrophobic pockets .
  • Carboxylic acid derivatives (e.g., ) may exhibit improved solubility for in vivo applications.

Biological Activity

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one is a compound belonging to the pyrazole class, which has garnered significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of this compound is C10H7F3N2OC_{10}H_7F_3N_2O with a molecular weight of 228.17 g/mol. The structure features a pyrazole ring substituted with a phenyl group and a trifluoromethyl group, contributing to its unique chemical properties.

Physical Properties

PropertyValue
Molecular Weight228.17 g/mol
AppearanceSolid
Purity≥95%
Storage TemperatureRoom Temperature

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines such as breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) . The mechanism often involves the inhibition of microtubule assembly and induction of apoptosis.

Case Study: Breast Cancer Cells

A study evaluated the effects of several pyrazole derivatives on MDA-MB-231 cells. The results indicated that certain compounds induced morphological changes and increased caspase-3 activity, suggesting an apoptotic mechanism at concentrations as low as 1 μM .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Compounds derived from pyrazoles have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Various pyrazole derivatives have been reported to possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Inhibition of microtubule assembly leads to cell cycle arrest and apoptosis in cancer cells.
  • COX Inhibition : Selective inhibition of COX enzymes reduces inflammation and pain.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress contributes to the apoptosis of cancer cells.

Q & A

Basic Research Questions

Q. What are the conventional and non-conventional synthesis methods for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A conventional approach involves reacting 3-formylchromone with 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one under reflux conditions. Non-conventional methods, such as ultrasound-assisted synthesis, reduce reaction times and improve yields by enhancing reaction kinetics. Ultrasound irradiation facilitates the formation of derivatives like 4-((3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl)methylene) analogs .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, CF₃ stretching at ~1161 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR resolves substituent environments (e.g., phenyl protons at δ 7.2–7.9 ppm, methyl groups at δ 2.5 ppm). ¹⁹F NMR confirms trifluoromethyl signals .
  • Mass Spectrometry : Determines molecular weight (e.g., MW 228.17 for C₁₀H₇F₃N₂O) .

Q. What are common reactions for functionalizing the pyrazolone core?

  • Methodological Answer : The pyrazolone ring undergoes condensation with amines or aldehydes. For example, reacting with 3-aminonaphthalen-2-amine forms Schiff base derivatives, while condensation with aniline derivatives yields enaminone structures. These reactions typically require anhydrous conditions and catalytic acid/base .

Advanced Research Questions

Q. How are crystallographic ambiguities resolved in pyrazolone derivatives using SHELX?

  • Methodological Answer : SHELXL refines crystal structures by optimizing parameters like hydrogen atom positions and thermal displacement. For twinned crystals, the HKLF5 format in SHELXL handles intensity integration. Challenges include resolving disorder in trifluoromethyl groups, which require constraints (e.g., DFIX for C-F bond lengths) . Example: The title compound’s structure (space group P2₁/c) was resolved using SHELX, with R-factor < 0.05 .

Q. How do hydrogen bonding patterns influence crystal packing in pyrazolone derivatives?

  • Methodological Answer : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., N–H···O or O–H···N motifs). In 1-phenyl-3-(trifluoromethyl) derivatives, intermolecular N–H···O bonds form chains (C(4) graph set), while π-π stacking between phenyl groups stabilizes the lattice. These interactions are critical for predicting solubility and polymorphism .

Q. What methodological approaches are used to synthesize bioactive derivatives, such as antiproliferative agents?

  • Methodological Answer : Functionalizing the pyrazolone core with chloroethyl or carbamate groups enhances bioactivity. For example, tert-butyl [5-(methylamino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is synthesized via Boc protection, followed by reaction with 2-chloroethyl isocyanate. Purity is ensured by recrystallization (benzene/water) and validated by HPLC .

Q. How are contradictions between spectroscopic and crystallographic data addressed?

  • Methodological Answer : Discrepancies (e.g., tautomerism in solution vs. solid-state) require complementary techniques:

  • X-ray Diffraction : Confirms enol-keto tautomerism in crystals.
  • VT-NMR : Monitors temperature-dependent tautomeric shifts in solution.
    Example: A derivative showed enol-form dominance in X-ray but equilibrium in DMSO-d₆ NMR, resolved via variable-temperature studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one
Reactant of Route 2
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one

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